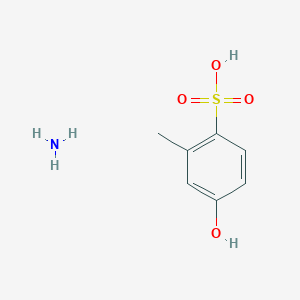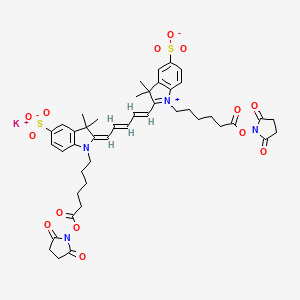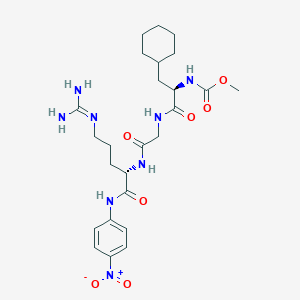
4-Hydroxy-2-methylbenzenesulfonic acid ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a chemical compound known for its role as an impurity in Policresulen. Policresulen is a potent NS2B/NS3 protease inhibitor with significant antiviral properties, particularly against the DENV2 virus . The compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with ammonium hydroxide. The reaction conditions generally include:
Sulfonation: 2-Methylphenol is reacted with sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-methylbenzenesulfonic acid ammonium undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding sulfonic acid derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methylbenzenesulfonic acid ammonium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Investigated for its potential antiviral properties.
Industry: Used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the DENV2 virus . By inhibiting this protease, the compound effectively reduces viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Policresulen: The parent compound, known for its potent antiviral properties.
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group.
2-Methylbenzenesulfonic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is unique due to its combined hydroxyl and methyl groups, which contribute to its specific chemical reactivity and biological activity. Its role as an impurity in Policresulen highlights its importance in the study of antiviral compounds.
Eigenschaften
Molekularformel |
C7H11NO4S |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
azane;4-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI-Schlüssel |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
